molecular formula C5H8N2O2 B6203374 N-[(3S)-2-oxopyrrolidin-3-yl]formamide CAS No. 146679-04-1

N-[(3S)-2-oxopyrrolidin-3-yl]formamide

Cat. No.: B6203374
CAS No.: 146679-04-1
M. Wt: 128.13 g/mol
InChI Key: XZQFGMJAIGQKHP-BYPYZUCNSA-N
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Description

N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . It is a nitrogen-containing heterocyclic compound, specifically a pyrrolidinone derivative, which has applications in various fields of scientific research and industry.

Safety and Hazards

The safety data sheet for formamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity: Category 2, Reproductive Toxicity: Category 1B, and Specific target organ toxicity - (repeated exposure): Target Organs - Liver, Kidney, Blood .

Preparation Methods

The synthesis of N-[(3S)-2-oxopyrrolidin-3-yl]formamide typically involves the reaction of pyrrolidinone derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

N-[(3S)-2-oxopyrrolidin-3-yl]formamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(3S)-2-oxopyrrolidin-3-yl]formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

N-[(3S)-2-oxopyrrolidin-3-yl]formamide can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical and biological properties.

    Lactams: These are cyclic amides that include pyrrolidinone and other related structures.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3S)-2-oxopyrrolidin-3-yl]formamide involves the reaction of pyrrolidine-3-carboxylic acid with formic acid and subsequent dehydration of the resulting intermediate.", "Starting Materials": [ "Pyrrolidine-3-carboxylic acid", "Formic acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Pyrrolidine-3-carboxylic acid is reacted with formic acid in the presence of sodium hydroxide to form N-[(3S)-2-hydroxypyrrolidin-3-yl]formamide.", "Step 2: The intermediate is dehydrated using methanol and diethyl ether to yield N-[(3S)-2-oxopyrrolidin-3-yl]formamide." ] }

CAS No.

146679-04-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-[(3S)-2-oxopyrrolidin-3-yl]formamide

InChI

InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1

InChI Key

XZQFGMJAIGQKHP-BYPYZUCNSA-N

Isomeric SMILES

C1CNC(=O)[C@H]1NC=O

Canonical SMILES

C1CNC(=O)C1NC=O

Purity

95

Origin of Product

United States

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